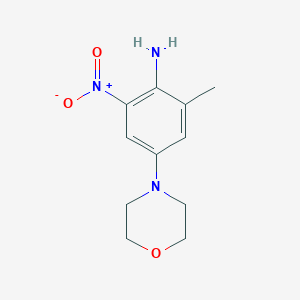

2-Methyl-4-morpholino-6-nitroaniline

Description

Significance of Aromatic Amines and Nitro Compounds in Contemporary Chemical Research

Aromatic amines, compounds featuring an amino group attached to an aromatic ring, are fundamental building blocks in organic synthesis. wisdomlib.org They are crucial starting materials for creating a vast array of more complex molecules, including dyes, polymers, pharmaceuticals, and agrochemicals. youtube.comimrpress.comacs.org The amino group's ability to be transformed into a wide variety of other functional groups, and its influence on the reactivity of the aromatic ring, makes these compounds exceptionally versatile for chemists. youtube.com Aromatic amines are key precursors for the synthesis of bioactive nitrogen-containing heterocyclic compounds and Schiff bases. wisdomlib.org

Nitro compounds, characterized by the presence of a nitro group (-NO2), are also highly significant in modern chemical synthesis. uts.edu.aumdpi.com Historically prominent as precursors for aromatic amines through reduction, their role has expanded dramatically. sci-hub.senih.gov The strong electron-withdrawing nature of the nitro group activates molecules for certain types of reactions and can be converted into numerous other functional groups under mild conditions. uts.edu.aumdpi.com This versatility has made nitro compounds indispensable intermediates in the synthesis of complex natural products and other target molecules in the pharmaceutical and fine chemical industries. uts.edu.auwiley.com The ongoing exploration of nitro compounds continues to yield new synthetic methods and applications, solidifying their status as ideal intermediates in organic synthesis. nih.gov The combination of these two functionalities in nitroaniline derivatives creates a class of compounds with unique electronic and structural properties, making them valuable precursors for pharmaceuticals and advanced materials. nbinno.com

Contextual Overview of Morpholine-Containing Organic Molecules

Morpholine (B109124) is a six-membered heterocyclic ring containing both an oxygen and a nitrogen atom. ijprems.com This structural motif is frequently incorporated into biologically active molecules and is considered a "privileged pharmacophore" in medicinal chemistry. nih.govresearchgate.net Its inclusion in a molecule can confer advantageous physicochemical and metabolic properties, such as improved solubility, enhanced membrane permeability, and better metabolic stability. nih.govresearchgate.net

The morpholine ring is a versatile and readily accessible building block that can be easily introduced into larger structures. nih.gov Its ability to modulate pharmacokinetic properties and increase a molecule's potency through interactions with target proteins has motivated its widespread use by medicinal chemists. ijprems.comresearchgate.net Consequently, the morpholine moiety is found in numerous approved drugs, including antibiotics, antidepressants, and anticancer agents, highlighting its critical role in drug design and development. ijprems.come3s-conferences.org

Research Trajectory and Current Landscape of 2-Methyl-4-morpholino-6-nitroaniline Chemistry

The research landscape for this compound appears to be that of a specialized chemical intermediate rather than a compound extensively studied for its own intrinsic properties. Its availability from various chemical suppliers indicates its use as a building block in synthetic chemistry. chemicalbook.comchemicalbook.combldpharm.com

The primary documented application of this compound is as a reactant in the synthesis of more complex molecules. For instance, it has been used in the preparation of potent and selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, which are investigated for potential therapeutic applications. google.com In this context, the aniline (B41778) nitrogen of this compound is used to displace a leaving group on a pyrimidine (B1678525) ring, forming a new carbon-nitrogen bond and assembling a larger, more complex molecular framework. google.com

This specific use underscores the compound's role as a carefully designed intermediate, where each substituent—the methyl, nitro, and morpholino groups—serves to fine-tune the electronic properties and steric profile of the molecule for a specific synthetic transformation. The research trajectory is therefore tied to the synthetic programs it serves, particularly in the creation of libraries of compounds for pharmaceutical screening.

Compound Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 468741-20-0 | chemicalbook.comchemscene.com |

| Molecular Formula | C11H15N3O3 | chemscene.com |

| Molecular Weight | 237.26 g/mol | chemscene.com |

Table 2: Properties of Related Nitroaniline Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Appearance | Melting Point |

|---|---|---|---|---|---|

| 2-Methyl-4-nitroaniline (B30703) | 99-52-5 | C7H8N2O2 | 152.15 g/mol | Yellow needles or mustard yellow powder | 131-133 °C (268-271 °F) |

| 2-Methyl-6-nitroaniline (B18888) | 570-24-1 | C7H8N2O2 | 152.15 g/mol | Orange solid / Bright orange needles | 94-97 °C |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-morpholin-4-yl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-8-6-9(13-2-4-17-5-3-13)7-10(11(8)12)14(15)16/h6-7H,2-5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZOMWPTJWWTMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)[N+](=O)[O-])N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469269 | |

| Record name | 2-Methyl-4-(morpholin-4-yl)-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468741-20-0 | |

| Record name | 2-Methyl-4-(morpholin-4-yl)-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 4 Morpholino 6 Nitroaniline and Analogues

Precursor Synthesis and Nitration Strategies

The foundation for the synthesis of 2-methyl-4-morpholino-6-nitroaniline lies in the preparation of key nitroaniline intermediates, namely 2-methyl-4-nitroaniline (B30703) and 2-methyl-6-nitroaniline (B18888). The synthesis of these precursors predominantly involves the nitration of toluidine isomers, a process that demands precise control to ensure the desired substitution pattern.

Synthesis of Nitroaniline Intermediates (e.g., 2-methyl-4-nitroaniline, 2-methyl-6-nitroaniline)

The synthesis of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline typically starts from m-toluidine (B57737) or o-toluidine (B26562). A common industrial and laboratory approach involves a three-step sequence: protection of the amino group, nitration, and subsequent deprotection (hydrolysis). nih.gov

One established method begins with the acetylation of o-toluidine with acetic anhydride (B1165640) to form N-acetyl-o-toluidine. google.com This step is crucial as direct nitration of anilines can lead to oxidation of the amino group and the formation of undesired by-products. chemicalbook.com The acetylated intermediate is then nitrated using a mixture of nitric acid and sulfuric acid. This reaction typically yields a mixture of isomers, primarily N-acetyl-2-methyl-4-nitroaniline and N-acetyl-2-methyl-6-nitroaniline. The final step is the hydrolysis of the acetamido group, usually with sulfuric acid or hydrochloric acid, to yield the corresponding nitroanilines. google.comguidechem.com

For instance, one method involves adding o-toluidine to acetic anhydride, followed by controlled dropwise addition of 70% nitric acid while maintaining a low temperature (10-12 °C). guidechem.com The resulting acetamide (B32628) mixture is then hydrolyzed with 70% sulfuric acid under reflux. guidechem.com Separation of the isomers can be challenging. One reported method for separating 2-methyl-6-nitroaniline involves steam distillation. guidechem.com

Another approach for synthesizing 2-methyl-4-nitroaniline uses aniline (B41778) as the starting material. The process involves protection of the amino group, nitration, and hydrolysis. nih.gov A specific method describes the use of p-toluenesulfonyl chloride for protection, followed by nitration and hydrolysis to obtain 2-methyl-4-nitroaniline. nih.gov

The synthesis of 2-methyl-6-nitroaniline has been studied to improve upon traditional one-pot methods where acetylation and nitration occur in the same vessel, which can make temperature control difficult. google.comgoogleapis.com A modified approach separates these two steps, allowing for better control of the nitration process and resulting in higher purity of the desired product. google.comgoogleapis.com

Regioselective Control in Nitration Reactions

The directing effects of the amino (or acetylamino) and methyl groups on the aromatic ring govern the regioselectivity of the nitration reaction. The acetylamino group is an ortho-, para-director and a strong activating group, while the methyl group is also an ortho-, para-director but with a weaker activating effect. researchgate.net

In the nitration of N-acetyl-m-toluidine, the acetylamino group at position 1 and the methyl group at position 3 work in concert to direct the incoming nitro group to the 4-position, which is para to the acetylamino group and ortho to the methyl group. This leads to a high yield of the 4-nitro isomer. researchgate.net Some 6-nitro isomer is also formed, being ortho to both groups.

For N-acetyl-o-toluidine, the acetylamino group at position 1 and the methyl group at position 2 lead to a mixture of products. The primary products are 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline. google.com The +R effect of the acetamide group and the +I effect of the methyl group control the product distribution. researchgate.net Studies have shown that the nitration of 3-methylacetanilide yields predominantly 3-methyl-4-nitroaniline (B15440) (91%), as this position is favored by both the +R effect of the acetamide group and the +I effect of the methyl group. researchgate.net In contrast, the nitration of N-acetyl-p-toluidine leads almost exclusively to 4-methyl-2-nitroaniline (B134579) (97% yield), as the position ortho to the strongly activating acetylamino group is highly favored. researchgate.net

Controlling the reaction conditions, such as temperature and the nature of the nitrating agent, is critical for regioselectivity. For example, the nitration of N-phenylsulfonylindole with acetyl nitrate (B79036) shows temperature-dependent regioselectivity. nih.gov While not directly applicable to toluidine, this illustrates the principle that reaction conditions can influence the site of electrophilic attack.

Optimization of Yields and Purity of Precursors

Optimizing the yield and purity of nitroaniline precursors is a key focus in their synthesis. For the synthesis of 2-methyl-6-nitroaniline, separating the acetylation and nitration steps has been shown to improve control over the reaction temperature, leading to a yield of 59.4% and a purity of up to 99.68%. google.comgoogleapis.com In contrast, traditional one-pot methods often result in isomeric mixtures that are difficult to separate. google.com

One method for the separation of a mixture of 2-methyl-6-nitroaniline and 2-methyl-4-nitroaniline involves treating the hydrochloride salt mixture with water. This allows for the isolation of 2-methyl-6-nitroaniline, with reported yields of 59.7%, while the 2-methyl-4-nitroaniline can be recovered from the mother liquor. frontiersin.org

The hydrolysis step can also be optimized. For example, a method for the synthesis of 2-methyl-4-nitroaniline from the nitrated intermediate involves heating with 98% concentrated sulfuric acid at 110°C for 2.5 hours, resulting in a yield of 78.2%. nih.gov Another procedure for the hydrolysis of the nitrated product of N-acetyl-o-toluidine with concentrated hydrochloric acid at 100°C for 1 hour yielded 62.1 g of an orange solid with a purity of 98.2% and a yield of 82.0%. guidechem.com

The table below summarizes some reported yields for the synthesis of nitroaniline precursors.

| Precursor | Starting Material | Method Highlights | Yield | Purity | Reference(s) |

| 2-Methyl-6-nitroaniline | o-Toluidine | Two-step acetylation and nitration | 59.4% | 99.68% | google.comgoogleapis.com |

| 2-Methyl-6-nitroaniline | o-Toluidine | One-pot, steam distillation separation | 52.3% | Not specified | guidechem.com |

| 2-Methyl-4-nitroaniline | Aniline | Protection, nitration, hydrolysis | Not specified | Not specified | nih.gov |

| 2-Methyl-4-nitroaniline | Nitrated intermediate | Sulfuric acid hydrolysis | 78.2% | 91.26% (amino value) | nih.gov |

| 2-Methyl-4-nitroaniline | o-Toluidine | One-pot, hydrochloric acid hydrolysis | 82.0% | 98.2% | guidechem.com |

Morpholine (B109124) Moiety Incorporation Strategies

The introduction of the morpholine ring onto the nitroaniline scaffold is the final key step in the synthesis of this compound. This is typically achieved through nucleophilic aromatic substitution or potentially via reductive amination pathways.

Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic aromatic substitution (SNAr) is a primary method for forming aryl-nitrogen bonds, particularly when the aromatic ring is activated by electron-withdrawing groups such as nitro groups. washington.edu For the synthesis of this compound, a plausible route involves the reaction of a suitable halo-substituted precursor with morpholine.

A likely precursor for this transformation is 2-chloro-4-nitro-6-methylaniline . The synthesis of this intermediate has been described, for example, by the chlorination of 2-methyl-4-nitroaniline with agents like t-butyl hypochlorite (B82951) in a neutral medium. nih.gov In this precursor, the chlorine atom at the 2-position is activated towards nucleophilic attack by the nitro group at the 4-position. To synthesize the final target compound, a second nitration would be required, likely on the chlorinated intermediate, to introduce the nitro group at the 6-position, creating a highly activated substrate for SNAr.

Alternatively, starting with a dinitro compound such as 2,4-dinitro-6-methylaniline, a selective substitution of one of the nitro groups by a halogen, followed by reaction with morpholine could be envisioned, though this is a less common approach. A more direct route would involve the reaction of a di-halo precursor, such as 2,4-dichloro-6-nitroaniline (B1218486), with morpholine, where the chlorine at the 4-position, being para to the nitro group, would be more susceptible to substitution.

The SNAr reaction mechanism involves the nucleophilic attack of morpholine on the carbon atom bearing the leaving group (e.g., chlorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. washington.edu The presence of two nitro groups ortho and para to the reaction center would significantly stabilize this intermediate, facilitating the subsequent departure of the leaving group to yield the final product.

Reductive Amination Pathways

Reductive amination is a powerful method for the formation of amines from carbonyl compounds and amines. researchgate.net In the context of synthesizing this compound, a hypothetical reductive amination pathway could be envisioned, although it appears less direct than the SNAr route and is not well-documented for this specific compound.

This pathway would likely involve the reaction of a nitro-substituted aminoketone or aminoaldehyde with morpholine under reducing conditions. For example, a precursor such as 4-amino-3-methyl-5-nitroacetophenone could theoretically undergo reductive amination with morpholine. However, the synthesis of such a precursor is complex.

A more plausible, albeit still complex, multi-step reductive amination strategy could involve the reductive coupling of a nitro compound with a carbonyl compound. frontiersin.org This one-pot process combines the reduction of a nitro group to an amine with the reductive amination of a ketone or aldehyde. nih.govfrontiersin.org For the target molecule, this would necessitate a highly functionalized nitro-ketone or nitro-aldehyde precursor that could react with an amino-morpholine derivative, or vice-versa. Given the readily available precursors for the SNAr route, reductive amination is a less likely synthetic strategy for this particular compound.

Palladium-Catalyzed C-N Cross-Coupling Approaches

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile tool for the formation of arylamines. wikipedia.orgnih.govcncb.ac.cn This methodology has become a cornerstone in modern organic synthesis due to its broad substrate scope and functional group tolerance, offering significant advantages over classical methods like nucleophilic aromatic substitution. wikipedia.org

The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by association of the amine, deprotonation by a base, and subsequent reductive elimination to yield the desired C-N coupled product and regenerate the active catalyst. wikipedia.org A critical factor in the success of these reactions is the choice of ligand coordinated to the palladium center. The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been instrumental in expanding the reaction's applicability. wikipedia.orgacsgcipr.org

In the context of synthesizing this compound, a plausible Buchwald-Hartwig approach would involve the coupling of morpholine with a suitably substituted dihalo-nitroaniline precursor. For instance, the reaction could be envisioned between 2,4-dichloro-6-nitroaniline and morpholine. The challenge in such a synthesis lies in achieving regioselectivity, selectively forming the C-N bond at the C4 position while leaving the C2 position untouched. The electronic and steric environment around the two chlorine atoms would influence the reactivity, and careful optimization of reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, would be crucial.

Recent advancements have even demonstrated the use of nitroarenes themselves as coupling partners in Buchwald-Hartwig type reactions, where the nitro group is displaced. nih.govresearchgate.net This opens up alternative synthetic routes that could potentially start from different precursors.

The table below summarizes key components and considerations for a hypothetical Buchwald-Hartwig synthesis of the target compound.

| Component | Role | Examples/Considerations |

| Aryl Halide | Electrophilic partner | 2,4-dichloro-6-nitroaniline, 2-chloro-4-bromo-6-nitroaniline |

| Amine | Nucleophilic partner | Morpholine |

| Palladium Precatalyst | Source of active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes and activates the catalyst | Biarylphosphines (e.g., XPhos, SPhos, BrettPhos), DPPF, BINAP wikipedia.orgmit.edumit.edu |

| Base | Promotes deprotonation of the amine | Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS), Potassium carbonate (K₂CO₃) libretexts.org |

| Solvent | Reaction medium | Toluene, Dioxane, THF acsgcipr.orglibretexts.org |

Development of Novel and Efficient Synthetic Protocols

The pursuit of improved synthetic methods is a constant endeavor in chemical research, driven by the need for greater efficiency, sustainability, and cost-effectiveness.

Multicomponent Reactions in Analogous System Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants, offer a highly efficient approach to building molecular complexity. nih.gov These reactions are atom-economical and can significantly shorten synthetic sequences compared to traditional stepwise methods.

While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to the synthesis of analogous substituted aniline systems. For example, reactions like the Ugi or Passerini reactions are powerful tools for creating highly functionalized molecules in a single step. nih.gov The Hantzsch pyridine (B92270) synthesis, another classic MCR, can be adapted to produce substituted dihydropyridines, which can be further modified. researchgate.net

The development of a novel MCR for analogous nitroaniline structures could potentially involve the combination of a nitro-substituted aniline, an aldehyde, and a nucleophile like morpholine, possibly catalyzed by an acid or metal catalyst. Such a strategy would be a significant step forward in the efficient synthesis of this class of compounds.

The table below outlines some prominent MCRs and their potential for generating structural analogues.

| Multicomponent Reaction | Key Reactants | Potential for Analogue Synthesis |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Could be adapted to incorporate a nitro-aryl amine component to build complex amide structures. nih.gov |

| Strecker Reaction | Aldehyde/Ketone, Amine, Cyanide Source | Primarily for synthesizing α-amino nitriles, which can be precursors to amino acids and other nitrogen-containing heterocycles. nih.gov |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester, Ammonia (B1221849)/Amine | Can be used to create substituted pyridine rings which could be further functionalized. researchgate.net |

| Doebner Reaction | Aromatic Amine, Aldehyde, Pyruvic Acid | Leads to the formation of quinoline-4-carboxylic acids. nih.gov |

Green Chemistry Principles in Synthetic Route Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. imist.ma This paradigm shift is increasingly influencing the synthesis of fine chemicals and pharmaceuticals.

Key principles of green chemistry relevant to the synthesis of this compound include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. imist.ma MCRs are inherently more atom-economical than many stepwise syntheses.

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents like dioxane or toluene, often used in cross-coupling reactions, with greener alternatives such as water, ethanol, or even solvent-free conditions. acsgcipr.orgimist.ma

Catalysis: Utilizing catalytic reagents in small amounts is preferable to stoichiometric reagents. acsgcipr.org Palladium-catalyzed reactions are a good example, although efforts are ongoing to replace precious metals with more abundant and less toxic alternatives like copper or nickel. acsgcipr.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. imist.ma

Designing for Degradation: Designing chemical products that can break down into innocuous substances after their use.

For instance, traditional nitration reactions often employ a hazardous mixture of concentrated nitric and sulfuric acids. byjus.comazom.com Greener alternatives might involve using solid acid catalysts or milder nitrating agents. Similarly, exploring water as a solvent for C-N coupling reactions, potentially with the aid of surfactants or phase-transfer catalysts, is an active area of research. nih.gov

Scale-Up Considerations and Process Chemistry

Transitioning a synthetic route from a laboratory scale (milligrams to grams) to an industrial scale (kilograms to tons) presents a unique set of challenges that fall under the domain of process chemistry. Safety, cost, efficiency, and robustness are paramount.

For the synthesis of this compound, key scale-up considerations would include:

Raw Material Sourcing and Cost: The availability and cost of starting materials, such as substituted anilines and morpholine, become critical factors. The traditional synthesis of 2-methyl-6-nitroaniline often starts from 2-toluidine. researchgate.net

Reaction Control and Safety: Exothermic reactions, such as nitrations, require careful temperature control to prevent runaway reactions. chemicalbook.comenergetic-materials.org.cn On a large scale, this necessitates specialized reactors with efficient heat exchange systems.

Work-up and Purification: Isolation and purification of the final product must be efficient and scalable. Crystallization is often the preferred method for purification on a large scale as it can be more cost-effective and environmentally friendly than chromatography. byjus.com The solubility of the target compound and its impurities in various solvents is a critical parameter. researchgate.net

Waste Management: Minimizing and safely disposing of waste streams is a major consideration. This includes spent catalysts, solvents, and byproducts. The development of recyclable catalysts is a key area of green process chemistry. nih.gov

Regulatory Compliance: The entire process must adhere to strict regulatory standards regarding safety and environmental impact.

A study on the synthesis of 2-methyl-6-nitroquinoline (B57331) demonstrated a significant yield improvement and reduction in reaction time when using a silica-functionalized nanocatalyst, highlighting how novel catalytic systems can address scale-up challenges. nih.gov

The table below summarizes some of the key process chemistry challenges and potential solutions for the synthesis of this compound.

| Challenge | Potential Solution(s) |

| Exothermic Nitration | Use of flow reactors for better temperature control; milder nitrating agents. |

| Catalyst Cost and Removal | Development of highly active catalysts to reduce loading; use of heterogeneous or recyclable catalysts. nih.gov |

| Solvent Usage | Solvent recycling programs; switching to greener solvents; exploring solvent-free conditions. |

| Product Isolation | Optimization of crystallization conditions for high purity and yield; avoiding chromatographic purification. researchgate.net |

| Byproduct Formation | Careful optimization of reaction conditions to improve selectivity; development of routes that avoid problematic byproducts. |

Reaction Mechanisms and Kinetic Studies of 2 Methyl 4 Morpholino 6 Nitroaniline Syntheses and Transformations

Detailed Mechanistic Investigations of Key Bond-Forming Steps

The formation of 2-Methyl-4-morpholino-6-nitroaniline typically involves a multi-step synthesis. The two crucial bond-forming events are the introduction of the nitro group onto the aromatic ring and the subsequent attachment of the morpholine (B109124) moiety.

Mechanism of Nitro Group Introduction and Isomer Formation

The synthesis of the nitroaromatic precursor to the final compound generally begins with o-toluidine (B26562). To control the reaction, the highly activating amino group is first protected, commonly through acetylation with acetic anhydride (B1165640) to form 2-methylacetanilide. nih.gov The subsequent introduction of the nitro group is a classic example of an electrophilic aromatic substitution (EAS) reaction. youtube.com

The mechanism proceeds via the following steps:

Generation of the Electrophile: Concentrated nitric acid is treated with a stronger acid catalyst, typically concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). udd.cl

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring of 2-methylacetanilide attacks the nitronium ion. This is the slow, rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com

Deprotonation and Re-aromatization: A weak base, such as the HSO₄⁻ ion or a water molecule, abstracts a proton from the carbon atom bonded to the new nitro group. The electrons from the C-H bond return to the ring, restoring its aromaticity and yielding the nitrated product. nih.gov

The directing effects of the substituents on the 2-methylacetanilide ring—the methyl group (-CH₃) and the acetylamino group (-NHCOCH₃)—are crucial in determining the position of the incoming nitro group. Both are ortho-, para-directing groups. The acetylamino group is a powerful activating group, while the methyl group is a weaker activator. This leads to the formation of a mixture of isomers, primarily 2-methyl-6-nitroacetanilide and the significant isomeric by-product, 2-methyl-4-nitroacetanilide. wikipedia.orgresearchgate.net Subsequent hydrolysis of the acetylamino group with acid yields the corresponding nitroanilines. chemicalbook.com

Elucidation of Morpholine Attachment Mechanism

The attachment of the morpholine ring to the nitrated aniline (B41778) precursor, such as 4-chloro-2-methyl-6-nitroaniline (B1360359), proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This mechanism is distinct from SN1 or SN2 reactions and is characteristic of aromatic rings bearing strong electron-withdrawing groups. wikipedia.org

The SNAr mechanism for the formation of this compound involves two main steps:

Nucleophilic Addition and Formation of the Meisenheimer Complex: Morpholine, acting as the nucleophile, attacks the carbon atom bearing the leaving group (e.g., a halogen like chlorine). This position is activated by the strongly electron-withdrawing nitro group located ortho to it. This addition is typically the rate-determining step as it breaks the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex. wikipedia.orgchemistrysteps.com The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.

Elimination of the Leaving Group: The aromaticity of the ring is restored in a rapid subsequent step through the expulsion of the leaving group (e.g., chloride ion). This results in the final substituted product, this compound.

The presence of the nitro group ortho or para to the leaving group is essential for the stabilization of the Meisenheimer complex and thus for the feasibility of the SNAr reaction. wikipedia.org

Understanding Competing Side Reactions and By-product Formation

In the synthesis of this compound, by-products can arise from both the nitration and the morpholine substitution steps.

During the initial nitration of 2-methylacetanilide, the primary competing reaction is the formation of the undesired regioisomer, 2-methyl-4-nitroaniline (B30703) (after hydrolysis). wikipedia.orgnih.gov The ratio of the desired 6-nitro isomer to the 4-nitro isomer is highly dependent on the reaction conditions, particularly temperature. Studies have shown that careful control of the nitration temperature is critical to maximize the yield of the 6-nitro product. researchgate.netenergetic-materials.org.cn Some processes have been developed to separate these isomers based on their differing physical properties, such as solubility in specific solvents. researchgate.net

| Reaction Step | Desired Product | Major By-product | Controlling Factors |

|---|---|---|---|

| Nitration of 2-methylacetanilide | 2-Methyl-6-nitroacetanilide | 2-Methyl-4-nitroacetanilide wikipedia.org | Low reaction temperature, controlled addition of nitrating agent energetic-materials.org.cn |

| SNAr Reaction | This compound | Minimal with proper precursor (e.g., 4-chloro-2-methyl-6-nitroaniline) | Purity of starting materials, controlled temperature |

Other potential side reactions during nitration can include di-nitration or oxidation of the aromatic ring if the conditions are too harsh. In the SNAr step, side reactions are less common if a suitable precursor like 4-chloro-2-methyl-6-nitroaniline is used, as the nitro group provides strong regiochemical control.

Kinetic Profiling of Reaction Pathways

The rates of the synthetic steps are influenced by a variety of factors, including the identification of the slowest step in the mechanism and the roles of catalysts and reagents.

Determination of Rate-Limiting Steps

For Nitro Group Introduction (EAS): The rate-limiting step is the initial attack of the aromatic ring on the nitronium ion to form the high-energy sigma complex. This step has the highest activation energy because it involves the disruption of the stable aromatic system. youtube.com The subsequent deprotonation to restore aromaticity is a much faster process.

For Morpholine Attachment (SNAr): The rate-limiting step is the nucleophilic addition of morpholine to the activated aromatic ring to form the Meisenheimer complex. chemistrysteps.comnih.gov Similar to the EAS mechanism, this is the step where the ring's aromaticity is broken, resulting in a significant energy barrier. The subsequent expulsion of the leaving group to form the final product is energetically favorable and occurs rapidly. nih.gov

Influence of Catalysts and Reagents on Reaction Rates

The speed at which the synthesis proceeds is highly dependent on the specific catalysts and reagents employed, as well as the conditions under which the reactions are run.

For the nitration step , the sulfuric acid is not just a solvent but a crucial catalyst that significantly increases the reaction rate by facilitating the formation of the highly reactive nitronium ion electrophile. udd.cl The rate is also directly affected by the concentration of the reactants and the temperature. Nitration reactions are highly exothermic, and without strict temperature control (typically holding the temperature at 10-12°C), the rate can increase uncontrollably, leading to a higher proportion of by-products and potential safety hazards. chemicalbook.comenergetic-materials.org.cn

For the SNAr step , several factors influence the reaction rate:

Nucleophile: The concentration and nucleophilicity of the amine affect the rate. Morpholine is a moderately strong secondary amine nucleophile.

Leaving Group: The nature of the leaving group (e.g., F, Cl, Br) influences the rate. While a weaker C-X bond can facilitate departure, the rate-limiting step is the nucleophilic attack. Highly electronegative atoms like fluorine can increase the electrophilicity of the carbon center, accelerating the rate of attack, which is why fluoroarenes often react faster than chloroarenes in SNAr reactions. youtube.com

Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are often used as they can solvate the cation but not the nucleophile, increasing the nucleophile's effective reactivity and accelerating the reaction. nih.gov

Catalysts: While highly activated systems like nitro-substituted haloarenes often react with amines without catalysis, certain SNAr reactions can be accelerated by Lewis acids or transition metal complexes. These catalysts function by further withdrawing electron density from the aromatic ring, making it more susceptible to nucleophilic attack. acsgcipr.org

| Factor | Influence on Nitration (EAS) Rate | Influence on Morpholine Attachment (SNAr) Rate |

|---|---|---|

| Catalyst | H₂SO₄ is essential; rate increases with catalyst concentration. udd.cl | Often uncatalyzed; can be accelerated by Lewis acids or metal complexes. acsgcipr.org |

| Temperature | Rate increases significantly with temperature; requires cooling to control. energetic-materials.org.cn | Rate increases with temperature, but often proceeds at moderate temperatures. |

| Reagent Concentration | Dependent on concentrations of substrate, HNO₃, and H₂SO₄. | Dependent on concentrations of substrate and morpholine. researchgate.net |

| Solvent | H₂SO₄ often acts as both catalyst and solvent. | Polar aprotic solvents (DMSO, DMF) generally increase the rate. nih.gov |

Computational Approaches to Reaction Mechanism Elucidation

Theoretical investigations into related systems, such as the reaction of anilines with various reagents, offer insights into the probable mechanisms involved in the synthesis of this compound. researchgate.netresearchgate.net For instance, the synthesis of this compound likely involves nucleophilic aromatic substitution (SNAr), a fundamental process in organic chemistry. youtube.comyoutube.comyoutube.com Computational modeling of SNAr reactions typically involves calculating the energies of reactants, intermediates (like the Meisenheimer complex), transition states, and products. youtube.com These calculations can predict the most favorable reaction pathway and the influence of substituents on the aromatic ring on the reaction rate. nih.govfiveable.me

Furthermore, computational studies on morpholine-containing compounds have explored their conformational preferences and reactivity. researchgate.netfrontiersin.org The morpholine ring in this compound can adopt different conformations, such as a chair or boat form, which can be computationally modeled to determine the most stable geometry. nih.govresearchgate.net The nitrogen atom of the morpholine ring acts as a nucleophile, and its reactivity can be quantified through calculated parameters like atomic charges and frontier molecular orbital energies. researchgate.net

A hypothetical computational study on the synthesis of this compound from a suitable precursor, for example, via the reaction of 2-amino-5-morpholinotoluene with a nitrating agent, would involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, possible intermediates, transition states, and the final product would be optimized to find their lowest energy conformations.

Frequency Calculations: These calculations would be performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products would have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.

Energy Profile Determination: Single-point energy calculations, often at a higher level of theory, would be used to construct a detailed potential energy surface, revealing the activation energies and reaction enthalpies.

Kinetic Parameter Estimation: Using the calculated activation energies, rate constants for the reaction can be estimated using transition state theory. mdpi.com

The data generated from such a study would provide a deep, molecular-level understanding of the reaction mechanism. Below is an illustrative data table showcasing the type of information that could be obtained from a DFT study on a hypothetical reaction step.

Table 1: Hypothetical Calculated Thermodynamic and Kinetic Data for a Reaction Step in the Synthesis of this compound This table presents illustrative data that would be the target of a computational study. The values are not based on published experimental or computational results for this specific compound.

| Species | Relative Energy (kcal/mol) | Key Geometric Parameter (Å) | Imaginary Frequency (cm-1) |

|---|---|---|---|

| Reactants | 0.0 | - | - |

| Transition State 1 | +15.2 | C-N bond forming: 2.15 | -350.i |

| Intermediate | -5.8 | C-N bond formed: 1.45 | - |

| Transition State 2 | +10.5 | C-H bond breaking: 1.85 | -280.i |

| Products | -25.0 | - | - |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

Proton (¹H) NMR for Aromatic and Aliphatic Proton Environments

Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons in a molecule. In 2-methyl-4-morpholino-6-nitroaniline, the spectrum would be expected to show distinct signals for the aromatic protons on the aniline (B41778) ring, the protons of the methyl group, and the aliphatic protons of the morpholine (B109124) ring. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating amino and morpholino groups and the electron-withdrawing nitro group. The integration of these signals would correspond to the number of protons in each environment.

Due to the lack of publicly available experimental ¹H NMR data for this compound, a representative data table cannot be provided at this time.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound would display unique signals for each carbon atom in the aromatic ring, the methyl group, and the morpholine ring. The chemical shifts of the aromatic carbons are particularly informative about the electronic effects of the substituents.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are powerful methods for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons within the aromatic ring and the morpholine moiety.

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbon atoms they are attached to. researchgate.netsigmaaldrich.com This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). researchgate.netsigmaaldrich.com This technique is invaluable for piecing together the entire molecular framework by connecting different functional groups.

Detailed analysis using these 2D NMR techniques would be essential for the unambiguous assignment of all proton and carbon signals in this compound. However, the absence of primary spectral data precludes a detailed discussion of specific correlations.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making these methods excellent for functional group identification and structural analysis.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the aniline group, C-H stretching of the aromatic, methyl, and morpholine groups, N-O stretching of the nitro group, and C-N and C-O stretching of the morpholine ring.

Specific experimental FT-IR data for this compound is not available. A table of expected vibrational frequencies based on similar molecules is provided below for illustrative purposes.

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H (Aniline) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1570 |

| NO₂ (Nitro) | Symmetric Stretching | 1300 - 1370 |

| C-N (Aniline) | Stretching | 1250 - 1360 |

| C-N (Morpholine) | Stretching | 1020 - 1250 |

| C-O (Morpholine) | Stretching | 1070 - 1150 |

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide valuable information about the vibrations of the aromatic ring and the nitro group. The symmetric stretching of the nitro group typically gives a strong Raman signal.

As with the other spectroscopic data, experimental Raman spectra for this compound are not currently available in the literature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence.

For this compound, with a molecular formula of C₁₁H₁₅N₃O₃, the theoretical exact mass can be calculated. This calculated mass would then be compared to the experimentally determined mass from an HRMS analysis to confirm the elemental formula.

Table 1: Theoretical Isotopic Mass Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

|---|

Note: This table represents theoretical data. No experimental HRMS data for this compound has been found in public domains.

In mass spectrometry, molecules are ionized and can subsequently break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for its identification. The fragmentation of this compound would be expected to occur at the weaker bonds, leading to characteristic fragment ions.

Potential fragmentation pathways could involve the cleavage of the morpholine ring, loss of the nitro group, or cleavage of the bonds connecting the substituents to the aniline ring. Analysis of the m/z values of these fragments would provide strong evidence for the compound's structure.

Table 2: Hypothetical Fragmentation Data for this compound

| Proposed Fragment | Molecular Formula of Fragment | Theoretical m/z |

|---|---|---|

| [M - NO₂]⁺ | C₁₁H₁₅N₂O⁺ | 191.1184 |

| [M - Morpholine]⁺ | C₇H₇N₂O₃⁺ | 167.0457 |

Note: This table is based on hypothetical fragmentation patterns. No experimental mass spectrometry fragmentation data for this compound is currently available in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum can provide information about the electronic structure of a molecule, particularly the presence of conjugated systems and chromophores.

The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the nitroaniline chromophore, influenced by the methyl and morpholino substituents. The nitro group (a strong electron-withdrawing group) and the amino group (a strong electron-donating group) in conjugation with the benzene (B151609) ring are known to give rise to intense absorption bands. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent used.

Table 3: Expected UV-Vis Absorption Characteristics for a Nitroaniline Derivative

| Electronic Transition | Typical Wavelength Range (nm) | Chromophore |

|---|---|---|

| π → π* | 200 - 400 | Aromatic ring and conjugated system |

Note: This table provides a general expectation for a compound with this structure. No experimental UV-Vis spectral data for this compound has been found in public scientific literature.

Crystallographic Analysis of 2 Methyl 4 Morpholino 6 Nitroaniline and Its Salts/co Crystals

Single-Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structures

There are no published single-crystal X-ray diffraction studies for 2-Methyl-4-morpholino-6-nitroaniline.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

Without SCXRD data, the precise bond lengths, bond angles, and torsional angles of the molecule remain undetermined.

Identification of Conformational Preferences

The preferred three-dimensional arrangement (conformation) of the morpholino, methyl, and nitro groups relative to the aniline (B41778) ring has not been experimentally determined.

Polymorphism and Solid-State Forms

Discovery and Characterization of Different Crystalline Forms

There is no scientific literature describing the discovery or characterization of any polymorphs (different crystalline forms) of this compound.

Influence of Crystallization Conditions on Polymorph Formation

Due to the lack of identified polymorphs, no studies exist on how different crystallization conditions (e.g., solvent, temperature, pressure) might influence the solid-state form of the compound.

Intermolecular Interactions and Crystal Packing

While extensive crystallographic information is available for related compounds like 2-methyl-4-nitroaniline (B30703) nih.govnih.govresearchgate.net and 2-methyl-6-nitroaniline (B18888) nih.govresearchgate.net, this information cannot be extrapolated to accurately describe the specific structural features of this compound. The presence of the bulky morpholino group would significantly alter the electronic and steric properties, leading to a unique crystal structure and intermolecular interaction pattern.

Pi-Stacking and Other Non-Covalent Interactions

The aromatic ring of this compound is a key feature for potential pi-stacking interactions. nih.gov These interactions, where the pi-electron clouds of adjacent aromatic rings overlap, are a common feature in the crystal structures of many nitroaniline derivatives, contributing significantly to their packing efficiency. nih.gov The nature of these interactions (e.g., parallel-displaced or T-shaped) would depend on the electronic distribution within the ring, which is heavily influenced by the electron-donating amino and morpholino groups and the electron-withdrawing nitro group. Other non-covalent interactions, such as dipole-dipole forces arising from the polar nitro group, would also play a crucial role in the supramolecular assembly.

Computational Chemistry and Theoretical Investigations of 2 Methyl 4 Morpholino 6 Nitroaniline

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental in predicting the geometric, electronic, and energetic properties of molecules. However, no specific QM studies for 2-Methyl-4-morpholino-6-nitroaniline have been found in the reviewed literature.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the ground-state electronic structure and properties of molecules. An extensive search for DFT calculations performed on this compound did not yield any specific studies. Consequently, data regarding its optimized geometry, bond lengths, bond angles, and other ground-state properties derived from DFT are not available.

Ab Initio Methods for Electronic Structure

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. No published research employing ab initio calculations to determine the electronic structure of this compound could be located.

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides insights into its reactivity, stability, and spectroscopic properties. Due to the lack of computational studies, a detailed electronic structure analysis for this compound cannot be provided.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and their energy gap, are crucial in determining a molecule's chemical reactivity and kinetic stability. No studies reporting the HOMO-LUMO analysis for this compound are available in the scientific literature. Therefore, no data table of HOMO-LUMO energies and their gap can be presented.

Molecular Electrostatic Potential (MESP) Surface Mapping

A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution within a molecule and is used to predict sites for electrophilic and nucleophilic attack. There are no published MESP surface maps for this compound.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule, including hyperconjugative interactions. A search for NBO analysis of this compound yielded no results. As such, information on charge transfer and intramolecular interactions for this compound is not available.

Spectroscopic Property Prediction and Simulation

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic characteristics of molecules. These predictions are vital for interpreting experimental data and confirming molecular structures.

Theoretical calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculations produce harmonic frequencies, which are typically higher than the experimentally observed frequencies due to anharmonicity. Therefore, a scaling factor is often applied to the calculated values to improve their agreement with experimental data. scholarsresearchlibrary.com

For instance, in a study on the related compound 2-methoxy-4-nitroaniline (B147289) (2M4NA), quantum chemical calculations were performed using DFT methods (B3LYP and B3PW91) with a 6-311G(d,p) basis set. scholarsresearchlibrary.com The calculated vibrational wavenumbers were then compared with experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of the vibrational modes. scholarsresearchlibrary.com The molecule, belonging to the C_s point group, has 54 normal modes of vibration. scholarsresearchlibrary.com Such analysis helps to unambiguously identify the characteristic vibrations of the key functional groups, including the nitro (NO₂), amino (NH₂), and, in the case of the title compound, the methyl and morpholino groups.

Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies for an Analogous Compound (2-methoxy-4-nitroaniline) This table illustrates the methodology using data for a related compound. Similar calculations could be applied to this compound.

| Vibrational Mode | Calculated Frequency (B3LYP/6-311G(d,p), cm⁻¹) scholarsresearchlibrary.com | Experimental FT-IR Frequency (cm⁻¹) scholarsresearchlibrary.com | Experimental FT-Raman Frequency (cm⁻¹) scholarsresearchlibrary.com |

| NH₂ Asymmetric Stretch | 3515 | 3480 | - |

| NH₂ Symmetric Stretch | 3416 | 3360 | 3358 |

| C-H Asymmetric Stretch | 3090 | 3080 | 3085 |

| NO₂ Asymmetric Stretch | 1485 | 1478 | 1479 |

| NO₂ Symmetric Stretch | 1310 | 1310 | 1308 |

| C-N Stretch (Amino) | 1270 | 1272 | 1275 |

Data sourced from a study on 2-methoxy-4-nitroaniline. scholarsresearchlibrary.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, providing a valuable counterpart to experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for these predictions.

For this compound, one would expect signals corresponding to the protons on the aniline (B41778) ring, the methyl group, the amino group, and the morpholine (B109124) ring. Computational predictions would help assign these signals, especially in complex regions of the spectrum.

Table 2: Experimental ¹H NMR Chemical Shifts for Related Nitroaniline Compounds

| Compound | Solvent | Proton Assignment | Chemical Shift (ppm) |

| 2-Methyl-4-nitroaniline (B30703) chemicalbook.com | DMSO-d₆ | Aromatic H | 7.89, 7.88 |

| Aromatic H | 6.67, 6.49 | ||

| Methyl H | 2.14 | ||

| 2-Methyl-6-nitroaniline (B18888) chemicalbook.com | CDCl₃ | Aromatic H | 8.01, 7.27, 6.62 |

| Amino H | 6.14 | ||

| Methyl H | 2.24 |

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms.

For this compound, molecular docking could be used to screen for potential protein targets and predict its binding affinity. The morpholine moiety is a common feature in many biologically active compounds, including kinase inhibitors. nih.gov For example, a series of 2-morpholino pyrimidines have been identified as potent inhibitors of PI3 Kinases, which are often dysregulated in cancer. nih.gov

A recent study performed a computational toxicity prediction and molecular docking for the related compound 2-methyl-4-nitroaniline (MNA). nih.gov The study found that MNA binds to the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) with a binding energy of -6.118 kcal/mol, suggesting it could act as a potential PPARγ agonist. nih.gov This interaction was proposed as a possible mechanism for the observed hepatotoxicity of MNA in rats. nih.gov Similar docking studies for this compound could reveal its potential interactions with PPARγ or other targets like PI3 kinases or tubulin, for which other morpholine-containing molecules have shown affinity. nih.gov

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are key to elucidating these relationships at a molecular level. By systematically modifying a lead compound in silico and calculating the resulting change in binding affinity or other properties, researchers can build predictive SAR models.

For a molecule like this compound, a computational SAR study could involve analyzing the contribution of each functional group—the morpholine ring, the nitro group, the amino group, and the methyl group—to its interaction with a specific protein target. For instance, research on pyrimidine-based PI3K inhibitors revealed that the morpholine group plays a critical role in binding to the kinase. nih.gov Computational analysis can quantify the energetic contribution of such groups, explaining why certain structural modifications enhance activity while others diminish it. These studies help rationalize experimental findings and guide the design of new, more potent and selective analogues. nih.govnih.gov

Advanced Topological Analyses (e.g., ELF, LOL, RDG, QTAIM)

Beyond molecular geometry and energy, a deeper understanding of chemical bonding and non-covalent interactions can be achieved through advanced topological analyses of the electron density.

Quantum Theory of Atoms in Molecules (QTAIM): This method partitions the electron density of a molecule to define atoms and the chemical bonds between them, characterizing the nature of these bonds (e.g., covalent vs. ionic).

Electron Localization Function (ELF) and a Localization of electrons in an orbital (LOL): These functions reveal regions in the molecule where electrons are localized, such as in covalent bonds and lone pairs, providing a visual map of the electron distribution.

Reduced Density Gradient (RDG): This analysis is particularly useful for identifying and visualizing weak non-covalent interactions, such as van der Waals forces and hydrogen bonds, which are crucial for molecular recognition and crystal packing.

While specific ELF, LOL, or RDG analyses for this compound are not documented in the searched literature, studies on related nitroaniline systems have employed similar techniques. For example, Hirshfeld surface analysis, a method that also maps intermolecular interactions, has been used to study salts of 2-methyl-5-nitroaniline (B49896) and 2-methyl-6-nitroaniline. researchgate.netnih.gov These analyses revealed that the nitro group is heavily involved in weak interactions, such as C-H···O and NO₂···π interactions, which dictate the crystal structure. researchgate.netnih.gov Applying ELF, LOL, and RDG to this compound would provide a detailed picture of its intramolecular bonding and the non-covalent forces that govern its interactions with other molecules.

Chemical Reactivity and Derivatization of 2 Methyl 4 Morpholino 6 Nitroaniline

Transformations Involving the Nitro Group

The nitro group is a versatile functional group primarily known for its ability to be reduced, but it can also participate in other, less common, transformations.

The most common and synthetically useful reaction of the nitro group is its reduction to a primary amine. This transformation converts 2-methyl-4-morpholino-6-nitroaniline into its corresponding diamine, 2-methyl-4-morpholinobenzene-1,6-diamine. This reaction is fundamental in organic synthesis as it provides a route to highly functionalized aromatic diamines, which are valuable building blocks. A variety of methods are available for this reduction, offering flexibility in terms of reaction conditions and tolerance to other functional groups. organic-chemistry.org

Catalytic hydrogenation is a widely employed method, typically involving hydrogen gas (H₂) and a metal catalyst. youtube.com Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. libretexts.org This process is generally efficient and clean, yielding the desired amine in high purity. Another approach is transfer hydrogenation, which uses a hydrogen donor in place of H₂ gas. Common donors include formic acid, ammonium (B1175870) formate, or isopropanol, often in the presence of a catalyst like Pd/C. ursinus.edu

Metal-based reductions in acidic or neutral media also effectively convert nitro groups to amines. Reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic examples. More recently, biocatalytic systems, such as hydrogenase enzymes immobilized on carbon, have been developed for the chemoselective hydrogenation of nitro compounds under mild, aqueous conditions. nih.gov These methods demonstrate high functional group tolerance and are considered a greener alternative. nih.gov

Table 1: Common Reagents for Nitro Group Reduction

| Method | Reagents/Catalyst | Solvent | General Conditions |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Ra-Ni | Ethanol, Methanol, Ethyl Acetate | Room temperature to moderate heat, atmospheric to high pressure. libretexts.orgmt.com |

| Transfer Hydrogenation | Ammonium formate, Formic acid, Hydrazine | Methanol, Ethanol | Catalyzed by Pd/C or other transition metals, typically at reflux. ursinus.edu |

| Dissolving Metal Reduction | Fe/HCl, Sn/HCl, Zn/NH₄Cl | Water, Ethanol | Often requires heating. |

| Metal-Free Reduction | Tetrahydroxydiboron (B₂(OH)₄) | Water | Can be catalyzed by additives like 4,4'-bipyridine (B149096) at room temperature. organic-chemistry.org |

| Biocatalytic Reduction | Hydrogenase/Carbon black | Aqueous buffer | Mild conditions, atmospheric H₂ pressure. nih.gov |

While reduction is the principal reaction, the nitro group can undergo other modifications under specific conditions. In certain diazo-coupling reactions, the nitro group can act as a leaving group and be displaced by a nucleophile, especially if the aromatic ring is further activated by other electron-withdrawing substituents. researchgate.net Additionally, some substituted 2-nitroanilines have been observed to undergo rearrangement in concentrated sulfuric acid at elevated temperatures, which could potentially lead to migration of the nitro group. rsc.org However, such reactions are highly dependent on the substrate and conditions and are not as general as reduction. Oxidation of the primary amine group on a similar molecule, 2-nitroaniline (B44862), has been shown to be difficult without affecting other parts of the molecule, indicating the nitro group's stability towards certain oxidative conditions. mdpi.com

Reactions of the Aromatic Amine Functionality

The primary aromatic amine in this compound is a key site for derivatization, enabling acylation, alkylation, arylation, and diazotization reactions.

Acylation of the primary amine is a straightforward method to form an amide linkage. This is typically achieved using acylating agents like acetic anhydride (B1165640) or acetyl chloride. nih.govyoutube.com The reaction can often proceed without an auxiliary base, particularly with acetic anhydride, even for relatively unreactive amines. youtube.com N-acetylation is a common transformation in medicinal chemistry and can serve as a protective strategy for the amine group. nih.govnih.gov A variety of substituted aromatic amines, including nitroanilines, can be acylated using this approach. google.com

Alkylation introduces an alkyl group onto the amine nitrogen. Direct alkylation with alkyl halides can be challenging and may lead to over-alkylation. Reductive alkylation, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for producing mono- or di-alkylated amines. acs.org The N-alkylation of sterically hindered or electronically deactivated amines, such as 2-aminothiophenes, has been noted to be difficult, often requiring forcing conditions. nih.gov

Arylation forms a new carbon-nitrogen bond between the amine and an aryl group. This is most commonly achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (palladium-catalyzed) or the Ullmann condensation (copper-catalyzed). researchgate.netresearchgate.net These reactions typically couple the amine with an aryl halide and have become versatile methods for synthesizing N-aryl amines and nitrogen-containing heterocycles. researchgate.netrsc.org

The primary aromatic amine can be converted into a diazonium salt through a process called diazotization. byjus.com This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). byjus.comorganic-chemistry.org Diazonium salts of aromatic amines are more stable than their aliphatic counterparts and are highly valuable synthetic intermediates. byjus.com The synthesis of diazonium ions from substituted nitroanilines, including 2-methyl-nitroaniline isomers, is a well-established procedure. google.com

The resulting diazonium salt is a potent electrophile and can react with electron-rich aromatic compounds, such as phenols, naphthols, or other anilines, in an electrophilic aromatic substitution reaction known as azo coupling. wikipedia.orgorganic-chemistry.org This reaction typically occurs at the para-position of the coupling partner. The products are azo compounds, which are often intensely colored due to their extended conjugated π-system and form the basis of many commercial dyes. wikipedia.orgmiracosta.edu The coupling of a diazonium salt derived from p-nitroaniline with various coupling agents like J-acid or H-acid is a known method for producing azo dyes. atbuftejoste.com.ng

Table 2: General Scheme for Diazotization and Azo Coupling

| Step | Reaction | Reagents | Temperature | Product |

|---|---|---|---|---|

| 1 | Diazotization | NaNO₂, HCl (aq) | 0–5 °C | 2-Methyl-4-morpholino-6-nitrobenzenediazonium chloride byjus.comgoogle.com |

| 2 | Azo Coupling | Activated Aromatic (e.g., Phenol, N,N-Dimethylaniline) | 0–10 °C | Azo Dye organic-chemistry.orgmiracosta.edu |

Modifications and Functionalization of the Morpholine (B109124) Ring

The morpholine ring is a common scaffold in medicinal chemistry, valued for its ability to improve pharmacokinetic properties like solubility and bioavailability. researchgate.netacs.orgnih.gov The ring itself is generally stable and not prone to ring-opening reactions under typical synthetic conditions.

The reactivity of the morpholine moiety is centered on the secondary amine nitrogen. This nitrogen atom can undergo reactions typical of secondary amines, such as acylation, alkylation, and arylation. researchgate.net However, the presence of the ether oxygen atom withdraws electron density from the nitrogen, making it less nucleophilic and less basic than a comparable cyclic amine like piperidine. researchgate.net

In the context of this compound, the primary aromatic amine is significantly more nucleophilic than the secondary amine of the morpholine ring. Therefore, reactions targeting the morpholine nitrogen would require prior protection of the primary amine to achieve selectivity. For instance, after acylating the primary amine, the morpholine nitrogen could then be targeted for further functionalization. The morpholine moiety is a versatile building block and is often incorporated into molecules to enhance their therapeutic potential. nih.gove3s-conferences.org

Electrophilic Aromatic Substitution on the Nitroaniline Core

The susceptibility of the aromatic ring in this compound to electrophilic attack is a result of the cumulative influence of its substituents. The amino, morpholino, and methyl groups are electron-donating, thereby activating the ring towards electrophiles. Conversely, the nitro group is strongly electron-withdrawing, deactivating the ring.

The amino (-NH₂) and morpholino groups are potent activating groups due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring through resonance. ucalgary.cachemeurope.com This significantly increases the electron density at the ortho and para positions relative to these groups. The morpholino group, being a secondary amine, functions as a strong activator. The methyl group (-CH₃) is a less powerful activating group, operating primarily through an inductive effect and hyperconjugation. numberanalytics.com In stark contrast, the nitro group (-NO₂) is a powerful deactivating group, withdrawing electron density from the ring via both inductive and resonance effects, which makes electrophilic attack more difficult. numberanalytics.comnumberanalytics.com

The positions on the aromatic ring available for substitution are C3 and C5. The directing effects of the existing substituents determine where an incoming electrophile will attack.

| Substituent | Position | Electronic Effect | Directing Effect |

| Amino (-NH₂) | C1 | Strong Activator (+R > -I) | Ortho, Para |

| Methyl (-CH₃) | C2 | Weak Activator (+I, Hyperconjugation) | Ortho, Para |

| Morpholino | C4 | Strong Activator (+R > -I) | Ortho, Para |

| Nitro (-NO₂) | C6 | Strong Deactivator (-R, -I) | Meta |

This table summarizes the individual directing effects of the substituents on a benzene ring. The actual regioselectivity in this compound will be a composite of these effects.

Given the positions of the substituents, the directing effects can be analyzed as follows:

The amino group at C1 directs ortho (to C2 and C6) and para (to C4). These positions are already substituted.

The methyl group at C2 directs ortho (to C1 and C3) and para (to C5).

The morpholino group at C4 directs ortho (to C3 and C5) and para (to C1).

The nitro group at C6 directs meta (to C2 and C4), which are already substituted.

The positions activated by the powerful amino and morpholino groups are C3 and C5. The methyl group also activates these positions. Therefore, electrophilic attack is strongly favored at the C3 and C5 positions.

Regioselectivity and Stereoselectivity in Synthetic Modifications

Regioselectivity in electrophilic aromatic substitution on this compound is primarily governed by the electronic directing effects of the substituents, with steric hindrance playing a secondary but important role.

As established, the C3 and C5 positions are the most electron-rich and thus the most likely sites for electrophilic attack. The powerful ortho, para-directing influence of the amino and morpholino groups converges to strongly activate these two positions. The weaker ortho, para-directing methyl group also reinforces this activation.

The choice between the C3 and C5 positions will be influenced by steric factors. The morpholino group is significantly bulkier than the methyl group. nih.govyoutube.com Therefore, an incoming electrophile will likely experience greater steric hindrance when approaching the C5 position, which is ortho to the bulky morpholino group. The C3 position, being ortho to the smaller methyl group, is sterically more accessible. youtube.com

Consequently, electrophilic substitution is predicted to occur with high regioselectivity at the C3 position .

| Potential Product | Position of Substitution | Activating Groups Directing to this Position | Steric Hindrance | Predicted Outcome |

| 3-Substituted derivative | C3 | Amino, Morpholino, Methyl | Lower (ortho to -CH₃) | Major Product |

| 5-Substituted derivative | C5 | Amino, Morpholino, Methyl | Higher (ortho to morpholino) | Minor Product |

This table provides a qualitative prediction of the regioselectivity of electrophilic aromatic substitution on this compound based on electronic and steric effects.

In terms of stereoselectivity, if the incoming electrophile or the reaction conditions introduce a new chiral center, the formation of stereoisomers would be possible. However, for typical electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions, no new chiral centers are formed on the aromatic ring itself. The morpholino group, while having a defined chair or boat conformation, does not possess a stereocenter and is unlikely to induce significant stereoselectivity in the substitution on the aromatic ring. Therefore, for most common derivatizations, stereoselectivity at the aromatic core is not a primary consideration.

Applications in Medicinal Chemistry and Drug Discovery

Role as a Pharmaceutical Scaffold and Intermediate

The utility of 2-Methyl-4-morpholino-6-nitroaniline in medicinal chemistry primarily lies in its potential as an intermediate for the synthesis of more complex molecules. The nitro group can be reduced to an amine, which then allows for a variety of chemical transformations to build diverse molecular architectures.

Design and Synthesis of Novel Drug Candidates

While specific examples starting directly from this compound are not extensively documented in publicly accessible research, the synthesis of related compounds, such as 4-anilino-6-aminoquinazoline derivatives, highlights a potential pathway. In these syntheses, a related starting material, 2-amino-5-nitrobenzonitrile (B98050), undergoes a series of reactions including cyclization and reduction of the nitro group to form a 6-aminoquinazoline core. google.com This core is then further functionalized. A similar strategy could theoretically be applied to this compound, where the nitro group is reduced to an amine, and the resulting diamine is used to construct heterocyclic systems like quinazolines or benzimidazoles, which are known scaffolds in drug discovery. google.comnih.gov

Scaffold Hopping and Lead Optimization

Scaffold hopping is a medicinal chemistry strategy aimed at discovering new, patentable lead compounds by modifying the core structure of an existing active molecule while retaining its pharmacological activity. googleapis.comnih.gov Lead optimization, a subsequent step, involves refining the structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. googleapis.comgoogle.com

There are no specific, documented examples of scaffold hopping or lead optimization that explicitly use this compound as the starting point. However, the morpholine (B109124) group is a common feature in many kinase inhibitors, valued for its ability to improve aqueous solubility and other drug-like properties. nih.gov For instance, morpholine-containing pyrimidine (B1678525) derivatives have been developed as PI3K inhibitors. mdpi.comgoogle.com It is conceivable that derivatives of this compound could be explored in lead optimization campaigns for targets where a substituted aniline (B41778) or a related heterocyclic core is a known pharmacophore.